1-(3-Chlorophenyl)propan-1-ol
Description
Significance of Aryl-Substituted Alcohols in Synthetic Chemistry
Aryl-substituted alcohols, particularly chiral secondary alcohols, are a cornerstone of modern synthetic chemistry, serving as crucial intermediates and key structural motifs in a wide array of valuable molecules. almacgroup.commagtech.com.cnnih.gov Their significance stems from their prevalence in biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. almacgroup.commagtech.com.cnnih.govchemicalbook.com The hydroxyl group in these alcohols is a versatile functional handle, readily participating in a variety of chemical transformations such as oxidation, esterification, and etherification, allowing for the construction of more complex molecular architectures. biosynth.com
The development of catalytic asymmetric methods to produce enantiomerically pure aryl alcohols has been a major focus of research. rsc.orgacs.orgoup.combohrium.com These methods, which include enzymatic reductions and transition-metal-catalyzed hydrogenations, provide access to single enantiomers, a critical requirement in the pharmaceutical industry where one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. almacgroup.commagtech.com.cn The ability to selectively synthesize a specific stereoisomer of an aryl alcohol is therefore a powerful tool in the design and creation of new medicines.
Overview of Research Trajectories for 1-(3-Chlorophenyl)propan-1-ol as a Chemical Entity
Research concerning this compound has primarily followed the path of its synthesis and its application as a synthetic intermediate. The principal precursor for its synthesis is 3'-chloropropiophenone (B116997), which is reduced to the corresponding alcohol. acs.orgacs.orgresearchgate.net A significant portion of the research has been dedicated to achieving this reduction with high enantioselectivity, thereby producing either the (R)- or (S)-enantiomer of this compound.
Biocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of this alcohol. acs.orgacs.orgresearchgate.netnih.gov Studies have demonstrated the use of various microorganisms and their enzymes to catalyze the asymmetric reduction of 3'-chloropropiophenone. For example, whole cells of Acetobacter sp. and Saccharomyces cerevisiae have been successfully employed to produce the (S)-enantiomer with high yield and excellent enantiomeric excess. acs.orgacs.orgresearchgate.net These biocatalytic approaches are often favored for their mild reaction conditions and high selectivity. magtech.com.cn
The primary research application of this compound is as a chiral building block in the synthesis of more complex molecules, particularly pharmaceuticals. ontosight.aichemicalbook.com For instance, the (S)-enantiomer is a known precursor for the synthesis of certain antidepressants. researchgate.net The presence of both a modifiable hydroxyl group and a chlorine atom on the phenyl ring allows for further synthetic manipulations, making it a versatile intermediate for creating a library of derivative compounds for various research purposes. ontosight.ai
Detailed Research Findings
The enantioselective synthesis of this compound is a key area of investigation. The following tables summarize findings from biocatalytic reduction studies of 3'-chloropropiophenone.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Biocatalyst | Immobilized Acetobacter sp. CCTCC M209061 cells | acs.orgacs.orgtudelft.nl |
| Product | (S)-3-chloro-1-phenylpropanol ((S)-CPL) | acs.orgacs.org |
| Co-solvent System | Deep eutectic solvent (DES) - Choline chloride/urea ([ChCl][U]) | acs.orgacs.orgtudelft.nl |
| Optimal [ChCl][U] Content | 5% (v/v) | acs.orgacs.org |
| Yield | 82.3% | acs.orgacs.org |
| Enantiomeric Excess (e.e.) | >99.0% | acs.orgacs.org |
| Reaction Time | 6 hours | acs.orgacs.org |
| Parameter | Condition/Value | Reference |
|---|---|---|
| Biocatalyst | Whole cells of Acetobacter pasteurianus GIM1.158 | nih.gov |
| Product | (S)-3-chloro-1-phenylpropanol | nih.gov |
| Yield | 94.9% | nih.gov |
| Enantiomeric Excess (e.e.) | 99.7% | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303239 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32019-30-0 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32019-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Chlorophenyl Propan 1 Ol
Chemical Synthesis Approaches
The primary routes for synthesizing 1-(3-chlorophenyl)propan-1-ol involve the reduction of a ketone precursor and pathways utilizing 3-chloropropiophenone (B135402).
Reduction of Ketone Precursors to the Alcohol
A common and effective method for producing this compound is the reduction of its corresponding ketone, 3-chloropropiophenone. ontosight.ai This transformation can be achieved through catalytic hydrogenation or with metal hydride reagents.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation offers a clean and efficient route for the reduction of 3-chloropropiophenone. This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts, including those based on rhodium (Rh), iridium (Ir), and ruthenium (Ru), have been employed for this purpose. sctunisie.org For instance, the asymmetric transfer hydrogenation of ketones using complexes of [RhCl2Cp*]2, [RuCl2(cymene)]2, or [RuCl2(benzene)]2 with C2-symmetric bis(sulfonamide) ligands has been shown to produce chiral secondary alcohols in high yields (85–99%) and excellent enantioselectivity (90–99%). researchgate.net The reaction can be carried out using isopropanol (B130326) or aqueous sodium formate (B1220265) as the hydrogen source. researchgate.net
Metal Hydride Reductions
Metal hydride reagents are widely used for the reduction of ketones due to their high efficiency and selectivity. Common reagents for the reduction of 3-chloropropiophenone include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). sctunisie.org These reactions are typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695).
The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts in conjunction with borane (B79455), is a powerful method for the enantioselective reduction of ketones. researchgate.netgoogle.com This method has been successfully applied to the synthesis of chiral this compound.
Pathways Involving 3-Chloropropiophenone and Related Derivatives
3-Chloropropiophenone serves as a crucial starting material for the synthesis of this compound. medchemexpress.comgoogle.com One of the primary synthesis methods for 3-chloropropiophenone itself is the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl3). iucr.org An alternative approach involves the chlorination of propiophenone (B1677668) using chlorine gas with aluminum trichloride (B1173362) as a catalyst. google.com
Once 3-chloropropiophenone is obtained, it can be converted to this compound through the reduction methods described previously. Furthermore, derivatives of 3-chloropropiophenone, such as its α-brominated form, are used in multi-step syntheses. For example, the α-bromination of 1-(3-chlorophenyl)propan-1-one followed by amination is a key step in the synthesis of related pharmaceutical compounds. smolecule.com
Other Established Synthetic Routes and Optimizations
Beyond the direct reduction of 3-chloropropiophenone, other synthetic strategies have been developed. A one-pot synthesis of 3-chloro-3-arylpropanols has been reported, involving the reaction of aromatic aldehydes with methyl diazoacetate (MDA) in the presence of boron trifluoride. metu.edu.tr
Recent advancements have focused on improving the efficiency and safety of these synthetic routes. The use of flow chemistry, particularly in microreactor systems, has shown promise for the bromination of 1-(3-chlorophenyl)propan-1-one, offering better control over reaction conditions and minimizing the formation of byproducts.
Stereoselective Synthesis of this compound Enantiomers
The enantiomers of this compound are important chiral building blocks, particularly in the synthesis of pharmaceuticals like fluoxetine. Both chemical and biocatalytic methods have been developed to produce the individual (R)- and (S)-enantiomers with high optical purity.
Chemical methods for asymmetric synthesis often employ chiral catalysts. As mentioned, the CBS reduction using chiral oxazaborolidine catalysts is a well-established method. google.com Asymmetric hydrogenation using chiral ruthenium-diphosphine complexes has also been shown to be highly effective. sctunisie.org
Biocatalysis offers an environmentally friendly and highly selective alternative. The asymmetric reduction of 3-chloropropiophenone using various microorganisms, such as Saccharomyces cerevisiae (baker's yeast), has been extensively studied. mdpi.comacs.org These enzymatic reductions can provide high enantiomeric excess (ee), often exceeding 99%. For example, using Saccharomyces cerevisiae reductase can yield (S)-(-)-3-chloro-1-phenyl-1-propanol with an ee of over 99%. Immobilized yeast cells have also been used to improve the stability and reusability of the biocatalyst, achieving high conversion rates and enantioselectivity. researchgate.net
Kinetic resolution is another powerful technique for separating enantiomers. This can be achieved through enzyme-catalyzed reactions, such as the asymmetric hydrolysis of a racemic ester of this compound using a lipase (B570770). google.com A dynamic kinetic resolution process has also been reported, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% for the desired enantiomer. google.com This process has been demonstrated using a lipase from Candida antarctica (lipase CALB) and an acidic resin as the racemization catalyst. google.com
Below is a table summarizing various synthetic methods for this compound.
| Method | Precursor | Reagents/Catalyst | Key Features | Reference(s) |
| Catalytic Hydrogenation | 3-Chloropropiophenone | H₂, Rh/Ir/Ru/Pt/Pd catalyst | Clean, efficient, mild conditions | researchgate.netunive.itgoogle.com |
| Metal Hydride Reduction | 3-Chloropropiophenone | NaBH₄ or LiAlH₄ | High efficiency and selectivity | sctunisie.org |
| CBS Reduction | 3-Chloropropiophenone | Chiral oxazaborolidine, borane | High enantioselectivity | researchgate.netgoogle.com |
| Friedel-Crafts Acylation | Benzene | 3-Chloropropionyl chloride, AlCl₃ | Synthesis of precursor | iucr.org |
| Biocatalytic Reduction | 3-Chloropropiophenone | Saccharomyces cerevisiae | High enantiomeric excess (>99%) | mdpi.com |
| Dynamic Kinetic Resolution | Racemic this compound | Lipase CALB, acidic resin | High yield of a single enantiomer | google.com |
Biocatalytic Transformations for Chiral Induction
Biocatalysis has emerged as a powerful tool in green chemistry, providing highly selective and environmentally benign alternatives to traditional chemical methods for the synthesis of chiral compounds like this compound. nih.govsctunisie.org These transformations leverage enzymes or whole microbial cells to catalyze stereoselective reactions, leading to high enantiomeric purity.
Enzymatic Reduction of Prochiral Ketones
The most direct biocatalytic route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 3'-chloropropiophenone (B116997). lookchem.comsigmaaldrich.com This process utilizes oxidoreductases that deliver a hydride to the carbonyl group from a specific face, thereby establishing the chiral center with a high degree of stereocontrol. frontiersin.org The reaction's success hinges on the enzyme's substrate specificity and stereoselectivity.
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, making them ideal for the asymmetric reduction of ketones. frontiersin.orgacs.org These enzymes typically require a nicotinamide (B372718) cofactor, such as NADPH, which acts as the hydride donor. nih.gov
Various microbial ADHs have been successfully employed for the synthesis of (S)-1-(3-chlorophenyl)propan-1-ol. For instance, a yeast reductase identified as YOL151W from Saccharomyces cerevisiae demonstrated high activity and exclusively produced the (S)-enantiomer with 100% enantiomeric excess (e.e.). nih.gov To ensure the continuous supply of the expensive NADPH cofactor, a glucose dehydrogenase (GDH) coupling system was used for its regeneration. nih.gov This system allowed for the complete conversion of 30 mM of 3'-chloropropiophenone. nih.gov Other studies have explored ADHs from sources like Hansenula polymorpha and Lactobacillus kefir for the reduction of related chloro-substituted acetophenone (B1666503) derivatives, achieving high yields and excellent enantioselectivity. acs.org
The efficiency of ADH-catalyzed reductions can be influenced by reaction media. Biphasic systems, using water-immiscible organic solvents like n-hexane or n-heptane, have been developed to overcome the low aqueous solubility of hydrophobic ketones like 3'-chloropropiophenone, allowing for higher substrate concentrations while maintaining enzyme stability. organic-chemistry.org
Employing whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. researchgate.net Various microorganisms have been utilized for the asymmetric reduction of 3'-chloropropiophenone.
Fermenting baker's yeast (Saccharomyces cerevisiae) can convert 3'-chloropropiophenone into (S)-(+)-1-(3'-chlorophenyl)propan-1-ol. researchgate.net Other yeast species, such as Candida utilis, have also been shown to be effective. researchgate.netnih.gov An efficient method using preheated Candida utilis cells immobilized in calcium alginate gel beads resulted in an 85% yield and 99.5% e.e. for the (S)-alcohol. researchgate.netnih.gov The immobilization allows for easier catalyst recovery and reuse. researchgate.net
The following table summarizes the performance of various whole-cell systems in the asymmetric reduction of 3'-chloropropiophenone.
| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Baker's Yeast) | (S) | - | - | researchgate.net |
| Candida utilis (immobilized) | (S) | 85 | 99.5 | researchgate.netnih.gov |
| Acetobacter sp. CCTCC M209061 (immobilized) | (S) | 93.3 | >99 | acs.orgresearchgate.net |
| Rhodotorula glutinis | (S) | 70 | 93 | nih.gov |
Lipase-Mediated Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution is an alternative enzymatic method for separating enantiomers from a racemic mixture of this compound. This process relies on the differential reaction rate of a chiral catalyst, typically a lipase, with the two enantiomers. chemrxiv.orgresearchgate.net In a standard kinetic resolution, a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The maximum theoretical yield for the desired enantiomer in this process is 50%. researchgate.net
To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. researchgate.netgoogle.com This concurrent racemization continuously converts the undesired enantiomer into the racemate, making it available for the enzymatic transformation and theoretically allowing for a 100% yield of the desired enantiomerically pure product. google.comresearchgate.net
A DKR process for preparing (R)-(+)-1-(3-chlorophenyl)propan-1-ol has been developed using lipase B from Candida antarctica (CALB) as the biocatalyst for resolution and an acidic resin as the racemization catalyst. google.com In this system, with a 4-chlorophenol (B41353) ester as the acyl donor, the (R)-enantiomer was completely converted to its corresponding ester with an e.e. of 99.8% and a yield of 95.3% after hydrolysis. google.com Lipases have also been used in standard kinetic resolutions to prepare the (R)-enantiomer through enantioselective esterification of the racemic alcohol. researchgate.net
| Method | Enzyme | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Lipase CALB | Acidic Resin | (R)-(+)-1-(3-chlorophenyl)propan-1-ol ester | 95.3 | 99.8 | google.com |
Asymmetric Chemical Catalysis
Alongside biocatalytic methods, asymmetric chemical catalysis provides a powerful platform for the synthesis of enantiomerically pure alcohols. sctunisie.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Strategies Utilizing Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. bath.ac.ukbath.ac.uk After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles are well-established in asymmetric synthesis. For instance, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylation reactions. bath.ac.uk A substrate can be acylated with a chiral oxazolidinone, and the resulting adduct can then undergo diastereoselective enolization and reaction with an electrophile. Subsequent cleavage of the auxiliary would yield a chiral product. This strategy, though powerful, involves multiple synthetic steps (attachment and removal of the auxiliary). The development of polymer-supported chiral auxiliaries aims to simplify the process by facilitating recovery and recycling of the expensive auxiliary. bath.ac.uk Another approach involves asymmetric conjugate addition reactions where the stereochemistry is controlled by chiral auxiliary-based Michael donors or acceptors. metu.edu.tr
Design and Application of Chiral Metal Complexes (e.g., CBS, Ru, Rh, Ir)
The asymmetric reduction of 3-chloro-1-phenyl-1-propanone is a primary route to enantiomerically pure this compound. This transformation is often accomplished using chiral catalysts to control the stereochemistry of the resulting alcohol.
Corey-Bakshi-Shibata (CBS) Catalysts:
The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the asymmetric reduction of ketones. A study on the synthesis of (S)-3-chloro-1-phenyl-1-propanol utilized various (R)-amino alcohol-derived catalysts in conjunction with borane amine complexes. ciac.jl.cn This approach yielded the desired (S)-enantiomer with high yields and good enantiomeric excess (ee). ciac.jl.cn The use of stable and safe borane amine complexes is a notable advantage over the more hazardous borane-tetrahydrofuran (B86392) or borane-methyl sulfide (B99878) complexes. ciac.jl.cn
A patent also describes the use of CBS asymmetric reduction for preparing (R)-(+)-3-chloro-1-phenylpropan-1-ol. google.com
Table 1: Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol using CBS Catalysts ciac.jl.cn
| Catalyst (derived from) | Yield (%) | ee (%) |
|---|---|---|
| (R)-α,α-diphenyl-2-pyrrolidinemethanol | 88.3 - 93.8 | 81.6 - 87.7 |
| (1R,2S)-2-amino-1,2-diphenylethanol | 88.3 - 93.8 | 81.6 - 87.7 |
| (1R,2R)-1-amino-2-indanol | 88.3 - 93.8 | 81.6 - 87.7 |
Catalytic asymmetric reduction using rare-earth metal catalysts such as ruthenium, rhodium, and iridium is another effective strategy for producing chiral alcohols like (R)-(+)-3-chloro-1-phenylpropan-1-ol. google.com While these methods can provide good yields and high enantiomeric excess, the cost of the catalysts can be a significant drawback. google.com
Although specific examples detailing the synthesis of this compound using rhodium and iridium catalysts were not found in the search results, their general applicability for the asymmetric reduction of similar ketones is well-documented. nih.govrsc.orguni-goettingen.deacs.orgacs.orgmdpi.commdpi.com Ruthenium-catalyzed transfer hydrogenation is a versatile method for the reduction of ketones to alcohols. nih.govacs.orgacs.orgmarquette.edusctunisie.orguniud.itacs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic processes.
Development of Solvent-Free Methodologies
Solvent-free synthesis is a key principle of green chemistry, as it reduces waste and potential environmental contamination. Research has demonstrated the feasibility of solvent-free reactions for the synthesis of related compounds. For instance, the preparation of 1-(4-phenylquinolin-2-yl)propan-1-one was achieved under solvent-free conditions, highlighting the potential for similar approaches to be applied to the synthesis of this compound. bohrium.com In the synthesis of 2-amino-1-(3-chlorophenyl)propan-1-one, solvent-free conditions led to a higher yield (86%) compared to reactions run in chloroform (B151607) (83%) or methanol (76%). The ball-milling technique is another solvent-free method that has been successfully used for the reduction of esters and other reactions. researchgate.net
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, improve yields, and enhance product purity. anton-paar.comresearchgate.netscispace.com This technique utilizes the efficient heating of the reaction mixture through the direct interaction of microwaves with polar molecules. anton-paar.com
A study on the synthesis of 1-(3'-chlorophenyl)-3,5-diaryl pyrazoles demonstrated the effectiveness of microwave irradiation. tsijournals.com The reaction involved the microwave-assisted transformation of a β-diketone with m-chlorophenyl hydrazine (B178648) hydrochloride, resulting in the desired pyrazole (B372694) derivatives. tsijournals.com This suggests that microwave assistance could be a valuable tool for enhancing the efficiency of synthetic steps leading to this compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-Chloro-1-phenyl-1-propanol |
| (R)-(+)-3-chloro-1-phenylpropan-1-ol |
| 3-chloro-1-phenyl-1-propanone |
| Borane-tetrahydrofuran |
| Borane-methyl sulfide |
| Ruthenium |
| Rhodium |
| Iridium |
| 1-(4-phenylquinolin-2-yl)propan-1-one |
| 2-amino-1-(3-chlorophenyl)propan-1-one |
| Chloroform |
| Methanol |
| 1-(3'-chlorophenyl)-3,5-diaryl pyrazoles |
Stereochemical Investigations of 1 3 Chlorophenyl Propan 1 Ol
Characterization of Enantiomeric Forms and Chiral Purity
1-(3-Chlorophenyl)propan-1-ol is a chiral molecule that exists as a pair of enantiomers, the (R)- and (S)-forms. ontosight.ai The separation and quantification of these enantiomers are critical, particularly as they often serve as key intermediates in the synthesis of enantiopure pharmaceuticals where a specific stereoisomer is required for therapeutic activity.
The primary method for separating the enantiomers of this compound is chiral High-Performance Liquid Chromatography (HPLC). sctunisie.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Columns such as Chiralcel OD or OD-H are commonly employed for this purpose. sctunisie.org
The chiral purity of a sample is typically expressed as enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. High e.e. values are often achieved through asymmetric synthesis methods. For instance, the asymmetric reduction of the prochiral ketone, 3'-chloropropiophenone (B116997), can yield (S)-1-(3-chlorophenyl)propan-1-ol with an enantiomeric excess greater than 99%. sioc-journal.cnresearchgate.net Biocatalytic methods, using various microorganisms, have proven particularly effective in producing this alcohol with high enantiopurity. researchgate.net For example, using immobilized Candida utilis cells that were preheated resulted in an e.e. of 99.5%. researchgate.net Similarly, Acetobacter pasteurianus GIM1.158 cells have been used to achieve an e.e. of 99.7%. researchgate.net
Table 1: Chiral Purity in the Synthesis of this compound
| Method/Catalyst | Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Chiral Oxazaborolidines | S or R | 98.6% | sioc-journal.cn |
| Saccharomyces cerevisiae CGMCC 2266 (immobilized) | S | 99% | researchgate.net |
| Candida utilis (preheated, immobilized) | S | 99.5% | researchgate.net |
| Acetobacter pasteurianus GIM1.158 | S | 99.7% | researchgate.net |
| Lipase (B570770) CALB (resolution) | R | 99.8% | google.com |
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration (i.e., assigning the R or S descriptor) of the chiral center in this compound is fundamental. Several analytical techniques are employed for this purpose.
Spectroscopic Techniques (e.g., Vibrational Circular Dichroism)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.combruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-form). americanlaboratory.com A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com While a specific VCD study for this compound is not detailed in the provided results, the technique has been successfully applied to structurally similar molecules like chiral 1-phenyl-1-propanol, demonstrating its applicability. rsc.org
Chiral Derivatization for Spectroscopic Analysis
Another strategy for determining enantiomeric composition and absolute configuration involves chiral derivatization. In this method, the chiral alcohol is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be distinguished and quantified using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or chromatographic methods like HPLC. researchgate.netorientjchem.org
For example, chiral isocyanates such as 1-phenylethyl isocyanate can be reacted with the alcohol to form diastereomeric carbamates. researchgate.net The resulting diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of the enantiomeric ratio. researchgate.net
Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. nih.gov Since this compound is an oil at room temperature, it must first be converted into a crystalline derivative. chemicalbook.com This can be achieved by reacting the alcohol with a suitable achiral or chiral acid to form a crystalline ester or salt. iucr.org A common approach is to co-crystallize the chiral alcohol with a compound of known absolute configuration, such as (+)-tartaric acid. iucr.org The known configuration of the co-crystallizing agent acts as an internal reference, allowing for the assignment of the unknown stereocenter in the resulting crystal structure. iucr.org Analysis of the crystal structure of a derivative of a similar compound, N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, confirmed it was a racemic mixture. nih.gov
Parameters Influencing Enantioselectivity in Reduction and Resolution Reactions
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 3'-chloropropiophenone. The stereochemical outcome of this reaction is highly dependent on several parameters. ottokemi.com
Catalyst/Reducing Agent: The choice of catalyst is paramount.
Chiral Chemical Catalysts: Chiral oxazaborolidine catalysts are used for the enantioselective reduction of 3-chloropropiophenone (B135402), yielding the corresponding alcohol in high enantiomeric excess. sioc-journal.cn Asymmetric transfer hydrogenation using ruthenium or rhodium complexes with chiral ligands like C2-symmetric bis(sulfonamide) also provides high yields and enantioselectivity. researchgate.net
Biocatalysts (Whole Cells/Enzymes): Various microorganisms, including yeasts like Saccharomyces cerevisiae and Candida utilis, and bacteria like Acetobacter sp., are highly effective biocatalysts. researchgate.netresearchgate.net These organisms contain reductases that can reduce the ketone to the alcohol with high, and often opposite, stereoselectivity. researchgate.net Lipases, such as Lipase CALB, can be used for the kinetic resolution of the racemic alcohol, where one enantiomer is selectively acylated, allowing the separation of the unreacted enantiomer with high optical purity. google.com
Reaction Conditions:
Temperature: Temperature can significantly impact both the reaction rate and the enantioselectivity. For biocatalytic reductions, a thermal pretreatment of the cells, for instance heating immobilized Saccharomyces cerevisiae at 50°C, can enhance enantioselectivity. researchgate.net
Solvent: The choice of solvent can influence the yield and enantioselectivity of the reaction. ottokemi.com In biocatalysis, the addition of water-immiscible organic solvents or ionic liquids can create biphasic systems that may enhance substrate solubility and product yield. researchgate.net
Substrate Concentration: High substrate concentrations can sometimes lead to decreased enantioselectivity or yield due to substrate inhibition of the enzyme. Strategies like batch addition of the substrate are employed to maintain high catalytic activity. researchgate.net
Table 2: Influence of Reaction Conditions on the Asymmetric Reduction of 3'-Chloropropiophenone
| Catalyst/Microorganism | Key Parameter(s) | Yield | Enantiomeric Excess (e.e.) | Reference |
| Saccharomyces cerevisiae CGMCC 2266 | Thermal pretreatment (50°C for 30 min) | 80% | 99% (S) | researchgate.net |
| Candida utilis | Preheating (45°C for 50 min), batch substrate addition | 85% | 99.5% (S) | researchgate.net |
| Acetobacter sp. | Biphasic system with ionic liquid | 93.3% | >99.0% (S) | researchgate.net |
| [RhCl₂Cp*]₂ with (1R,2R)-cyclohexane-1,2-diamine ligand | Aqueous sodium formate (B1220265) as H-source | 88-99% | 80-99% | researchgate.net |
Chemical Transformations and Reaction Mechanisms of 1 3 Chlorophenyl Propan 1 Ol
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol group of 1-(3-chlorophenyl)propan-1-ol can be oxidized to yield either a ketone or, under harsher conditions, carboxylic acid derivatives.
Selective Oxidation to Carbonyl Compounds
The selective oxidation of the secondary hydroxyl group in this compound leads to the formation of the corresponding ketone, 1-(3-chlorophenyl)propan-1-one. libretexts.org This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often referred to as the Jones reagent, which is prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid. libretexts.org Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are milder chromium-based reagents that are also effective for this transformation. chemistrysteps.com
Non-chromium-based reagents are often preferred due to environmental and toxicity concerns associated with chromium. The Dess-Martin periodinane (DMP) is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. chemistrysteps.comiris-biotech.de It offers the advantage of operating under neutral conditions and often provides high yields. libretexts.org Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). chemistrysteps.com Additionally, sodium hypochlorite (B82951) (NaClO) presents an alternative for the oxidation of secondary alcohols. chemistrysteps.com
The enantioselective oxidation of arylethyl alcohols has also been explored, and bacteria such as Nocardia and Corallina are known to produce this compound through their metabolic pathways. biosynth.com
Table 1: Reagents for Selective Oxidation of this compound to 1-(3-Chlorophenyl)propan-1-one
| Oxidizing Agent | Description | Reference |
| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄. | libretexts.org |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. | chemistrysteps.com |
| Dess-Martin Periodinane (DMP) | A mild and selective hypervalent iodine reagent. | libretexts.orgiris-biotech.de |
| Swern Oxidation | Utilizes DMSO, oxalyl chloride, and a hindered base. | chemistrysteps.com |
| Sodium Hypochlorite (NaClO) | An alternative, non-chromium-based oxidizing agent. | chemistrysteps.com |
Further Oxidation to Carboxylic Acid Derivatives
While the selective oxidation of this compound yields a ketone, the use of strong oxidizing agents under vigorous conditions can lead to the cleavage of the carbon-carbon bond and the formation of carboxylic acid derivatives. Reagents such as potassium permanganate (B83412) (KMnO₄) can oxidize the alcohol, and under harsh conditions, may cleave the molecule to produce 3-chlorobenzoic acid. The Jones reagent can also promote the oxidation of primary alcohols to carboxylic acids, and with secondary alcohols, overoxidation can sometimes occur, leading to cleavage of adjacent carbon-carbon bonds. wikipedia.org
Reduction Reactions of the Compound
The primary reduction reaction involving this compound is the hydrodehalogenation of the chlorophenyl group.
Hydrodehalogenation of the Chlorophenyl Moiety
Hydrodehalogenation is a reductive process that replaces a halogen atom with a hydrogen atom. thieme-connect.de In the case of this compound, this reaction removes the chlorine atom from the phenyl ring to yield 1-phenylpropan-1-ol. This transformation is significant for detoxification processes and in organic synthesis where the halogen can act as a directing group and is later removed. rsc.orgsci-hub.se
Catalytic hydrodehalogenation is a common method, often employing a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. thieme-connect.de Various hydrogen donors can be used, including hydrogen gas (H₂), formic acid, sodium formate (B1220265), and alcohols like ethanol (B145695). thieme-connect.dersc.org The efficiency of these reactions can be enhanced by the addition of a base. For instance, the presence of triethylamine has been shown to significantly increase the rate of palladium-catalyzed hydrodechlorination. thieme-connect.de
Recent advancements have focused on developing milder reaction conditions. For example, palladium complexes with ylide-substituted phosphines (YPhos) have been shown to effectively catalyze the hydrodehalogenation of aryl chlorides at or near room temperature using ethanol as the hydride source. rsc.org Another approach involves a copper-catalyzed methodology, which can be performed under microwave irradiation. acs.org Transition-metal-free methods have also been developed, utilizing reagents like reduced phenalenyl, which operates via a single electron transfer mechanism. sci-hub.se
Table 2: Catalytic Systems for Hydrodehalogenation of Aryl Chlorides
| Catalyst System | Hydrogen/Hydride Source | Key Features | Reference |
| Palladium on Carbon (Pd/C) | Hydrogen gas, Formic acid, Ethanol | Widely used, can be accelerated by a base. | thieme-connect.de |
| Palladium complexes with YPhos ligands | Ethanol | Mild reaction conditions, including room temperature. | rsc.org |
| Copper(I) Iodide (CuI) with a diamine ligand | Sodium Iodide/Acetonitrile | Microwave-assisted, tandem catalysis. | acs.org |
| Reduced Phenalenyl | Not applicable (electron donor) | Transition-metal-free, operates via single electron transfer. | sci-hub.se |
Substitution Reactions at the Propanol (B110389) Backbone
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Nucleophilic Substitution at the Hydroxyl-Bearing Carbon
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or reacted with a reagent like thionyl chloride to form an alkyl chloride, both of which are excellent leaving groups for subsequent substitution reactions.
For example, the hydroxyl group can be replaced by a halogen atom. The reaction with phosphorus tribromide can be used to convert the alcohol into the corresponding bromide. google.com Once converted to a species with a good leaving group, a wide variety of nucleophiles can be introduced at this position. For instance, amination with tert-butylamine (B42293) can be performed on a related brominated ketone to synthesize precursors for other compounds. This highlights the versatility of the propanol backbone for introducing diverse functionalities.
Electrophilic Substitution on the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such substitutions is dictated by the directing effects of the two substituents already present on the ring: the 1-hydroxypropyl group and the chlorine atom.
Directing Effects of Substituents:
The 1-hydroxypropyl group [-CH(OH)CH₂CH₃] is classified as an activating group. Through the inductive effect, this alkyl-based group donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. scribd.comscribd.com It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. scribd.comwikipedia.org
Predicted Regioselectivity: In this compound, the activating 1-hydroxypropyl group at C1 and the deactivating chloro group at C3 have their directing effects reinforce each other for certain positions. The 1-hydroxypropyl group strongly directs to positions 2, 4, and 6. The chloro group directs to its ortho positions (C2, C4) and its para position (C6). Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6, with position 5 being highly disfavored. The reaction rate will be slower than that of a simple alkylbenzene due to the deactivating nature of the chlorine atom. masterorganicchemistry.com
Reactivity of the Chlorophenyl Moiety
The carbon-chlorine (C-Cl) bond on the aromatic ring is a key site for a variety of functionalization reactions, particularly those mediated by transition metals.
Halogen Atom Reactivity (e.g., Halogen Exchange)
The chlorine atom of this compound can be exchanged for another halogen, a transformation known as the aromatic Finkelstein reaction. wikipedia.org This reaction is synthetically valuable as it can convert a less reactive aryl chloride into a more reactive aryl bromide or iodide, which are often better substrates for subsequent cross-coupling reactions. nih.gov These reactions are typically catalyzed by copper or nickel complexes. wikipedia.orgacs.org
The general transformation can be represented as: Ar-Cl + MX → Ar-X + MCl (where X = Br, I)
The success of this exchange depends on factors like the catalyst system, solvent, and the nature of the halide salt used. organic-chemistry.org
Table 1: Catalytic Systems for Aromatic Finkelstein Reactions
| Catalyst System | Halide Source | Solvent | Temperature (°C) | Substrate Scope | Reference(s) |
|---|---|---|---|---|---|
| CuI / Diamine Ligand | NaI | Dioxane | 110 | Aryl/Heteroaryl Bromides | organic-chemistry.org |
| Nickel Bromide / Tri-n-butylphosphine | - | - | - | Aryl Chlorides/Bromides | wikipedia.org |
| NiCl₂ / Bipyridine Ligand (Visible Light) | KBr, KI | DMA | Room Temp. | Aryl Halides | acs.org |
Cross-Coupling and Functionalization Reactions
The C-Cl bond in this compound is a suitable handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized and robust catalyst systems.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov It is a versatile method for synthesizing biaryl compounds. While 3-chloropyridine, an electron-deficient substrate, can be challenging, suitable conditions can promote the reaction. nih.gov
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann coupling can be used to form C-N, C-O, and C-S bonds. acs.orgresearchgate.net Modern modifications using ligands like diamines or amino alcohols allow the reaction to proceed under milder conditions than the traditional high-temperature requirements. researchgate.netresearchgate.net The reaction of an aryl halide with an amine is also known as the Ullmann condensation. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for forming C-N bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orgresearchgate.net The development of sophisticated phosphine-based ligands has been crucial for extending the scope of this reaction to include less reactive aryl chlorides. researchgate.net
Table 2: Examples of Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Catalyst/Ligand | Coupling Partner | Bond Formed | Typical Conditions | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Arylboronic acid | C-C | Base (e.g., Na₂CO₃), Aqueous media | nih.gov |
| Ullmann Condensation | CuI / 1,10-Phenanthroline | Amides, Alcohols | C-N, C-O | Base (e.g., K₂CO₃), DMF | acs.orgnih.gov |
| Buchwald-Hartwig Amination | Pd(dba)₂ / Phosphine Ligand | Amine | C-N | Strong Base (e.g., NaOtBu), Toluene | organic-chemistry.orgresearchgate.net |
Mechanistic Elucidation of Key Chemical Reactions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Aromatic Substitution: The reaction proceeds through a two-step mechanism. First, the electrophile (E⁺) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edumsu.edu The positive charge in this intermediate is delocalized across the positions ortho and para to the site of attack. The directing effects of the 1-hydroxypropyl and chloro substituents are explained by their ability to stabilize or destabilize this intermediate. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The generally accepted catalytic cycle for these reactions involves three key steps: acs.orgdiva-portal.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides. diva-portal.org
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. acs.org
Copper-Catalyzed Ullmann Reaction: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than its palladium-catalyzed counterparts. Several pathways have been proposed, including those involving oxidative addition to form a Cu(III) intermediate followed by reductive elimination. acs.orgresearchgate.net Other proposed mechanisms involve radical pathways or sigma-bond metathesis. researchgate.net The exact mechanism can be highly dependent on the specific substrates, ligands, and reaction conditions employed.
Role of 1 3 Chlorophenyl Propan 1 Ol As a Versatile Synthetic Intermediate
A Building Block for Complex Organic Molecules
The chemical architecture of 1-(3-Chlorophenyl)propan-1-ol makes it an ideal starting material or intermediate for the synthesis of a wide array of complex organic compounds. ontosight.aiaablocks.com The presence of both a reactive hydroxyl group and a chlorine-substituted aromatic ring allows for a variety of chemical modifications, rendering it a versatile component in multi-step synthetic pathways. ontosight.ai Organic chemists utilize this compound as a foundational element to introduce specific structural motifs into larger, more intricate molecular frameworks. guidechem.comaablocks.com
Precursor in the Synthesis of Pharmaceutical Scaffolds
This compound and its derivatives are particularly valuable as intermediates in the synthesis of pharmaceutical drugs. guidechem.comontosight.ai The specific stereochemistry of this chiral alcohol is often crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). For example, the enantiomerically pure forms of related compounds, such as (S)-3-chloro-1-phenyl-1-propanol, are key intermediates in the synthesis of antidepressant medications. nih.gov The synthesis of these drugs often relies on the asymmetric reduction of the corresponding ketone, 3-chloro-1-phenyl-1-propanone, to yield the desired chiral alcohol. nih.gov
Table 1: Examples of Pharmaceutical Scaffolds Derived from Chloro-phenyl-propanol Intermediates
| Intermediate | Therapeutic Area | Example Drug |
|---|---|---|
| (S)-3-Chloro-1-phenyl-1-propanol | Antidepressant | (S)-Fluoxetine |
| (R)-3-Chloro-1-phenylpropan-1-ol | Attention Deficit Hyperactivity Disorder (ADHD) | Tomoxetine hydrochloride google.com |
This table provides examples of how structurally related chiral chloro-phenyl-propanol intermediates are utilized in the synthesis of various pharmaceuticals.
Applications in Agrochemical Synthesis
The utility of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of pesticides and herbicides. guidechem.comontosight.ai The (R)-(+)-enantiomer, in particular, is noted as an efficient phytoalexin, a substance produced by plants to defend against pathogens. google.com The structural features of this compound allow for its incorporation into molecules designed to protect crops and enhance agricultural productivity. guidechem.com
Chiral Building Block in Asymmetric Synthesis
The chiral nature of this compound is a key attribute that makes it a valuable component in asymmetric synthesis. ontosight.aiguidechem.com Asymmetric synthesis is a critical methodology for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals and other biologically active molecules. diva-portal.org
Utilization in the Synthesis of Enantiopure Compounds
The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step in its application for synthesizing enantiopure products. biosynth.com This can be achieved through various methods, including chiral chromatography and enzymatic resolution. biosynth.comresearchgate.net Lipase-catalyzed enantiomer-selective acylation is a common technique, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the enantiomer-selective acylation of racemic 3-chloro-1-phenylpropan-1-ol. researchgate.net
Table 2: Methods for Obtaining Enantiopure this compound and Related Compounds
| Method | Description | Key Reagents/Catalysts |
|---|---|---|
| Enzymatic Resolution | Lipase-catalyzed acylation of the racemic alcohol, followed by separation. researchgate.net | Lipase (e.g., from Pseudomonas fluorescens, Candida rugosa), Acyl donor. researchgate.net |
| Asymmetric Reduction | Stereoselective reduction of the corresponding ketone. nih.gov | Microbial reductases (e.g., from Saccharomyces cerevisiae), Chiral catalysts (e.g., CBS reagents). nih.govgoogle.com |
This table summarizes common strategies employed to obtain the enantiomerically pure forms of this compound and its analogs.
Role as a Reagent in Asymmetric Transformations (e.g., Epoxidation)
Beyond being a chiral building block, derivatives of this compound can also act as reagents in asymmetric transformations. For example, related chlorophenyl propanol (B110389) derivatives have been utilized as intermediates in the synthesis of epoxides. biosynth.com Asymmetric epoxidation is a powerful tool in organic synthesis for creating chiral centers. wiley-vch.de While direct use of this compound as an epoxidation reagent is not extensively documented, its structural motifs are found in precursors to chiral epoxides. biosynth.com
Analytical and Spectroscopic Characterization Techniques in Research
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for assessing the purity of synthesized 1-(3-Chlorophenyl)propan-1-ol and for separating its enantiomers, which is critical given the chiral nature of the molecule.
Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating the (R)- and (S)-enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. researchgate.net This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.
Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are commonly employed for this purpose. researchgate.net For instance, research has successfully utilized a Daicel Chiralcel OD-H column for the resolution of (R)-1-(3-Chlorophenyl)propan-1-ol. clockss.org The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326), is a critical parameter that influences the separation efficiency. nih.gov The flow rate is optimized to ensure baseline resolution of the enantiomeric peaks. clockss.org
| Parameter | Condition |
|---|---|
| Column | Daicel Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol (96:4) |
| Flow Rate | 0.5 mL/min |
| Detection | UV |
| Retention Time (t_R) | 16.7 min (one enantiomer), 17.9 min (other enantiomer) |
Gas Chromatography (GC) is another vital chromatographic technique used in the analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and assessing the purity of the final product. google.comgoogle.com For GC analysis, the alcohol can be analyzed directly or converted into a more volatile derivative to improve its chromatographic behavior. The compound is passed through a column, and its purity is determined by comparing the peak area of the analyte to that of any impurities. google.com For instance, GC has been used to confirm the conversion of starting materials and to quantify the yield and isomeric purity of the product after synthesis and purification steps. google.comrsc.org
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, from the connectivity of atoms to the identification of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular framework of this compound. rsc.org
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. clockss.org Key signals include a triplet for the terminal methyl (-CH₃) group, a multiplet for the methylene (B1212753) (-CH₂) group, and a triplet for the carbinol proton (-CHOH). The aromatic protons on the 3-chlorophenyl ring appear as a complex multiplet in the downfield region. clockss.orgrsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum will show distinct signals for the two aliphatic carbons, the carbon bearing the hydroxyl group (carbinol carbon), and the six carbons of the aromatic ring, with the carbon attached to the chlorine atom being characteristically shifted. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.34 - 7.19 | m | - | Aromatic Protons (Ar-H) |
| 4.58 | t | 6.4 | Carbinol Proton (-CHOH) |
| 1.79 | m | - | Methylene Protons (-CH₂) |
| 0.90 | t | 7.4 | Methyl Protons (-CH₃) |
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 147.9 | Aromatic C (quaternary) |
| 134.4 | Aromatic C-Cl |
| 129.8 | Aromatic C-H |
| 127.5 | Aromatic C-H |
| 125.6 | Aromatic C-H |
| 123.6 | Aromatic C-H |
| 69.8 | Carbinol Carbon (-CHOH) |
| 25.2 | Alkyl Carbon |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info Other key absorptions include C-H stretching vibrations for the alkyl and aromatic parts of the molecule, C-O stretching for the alcohol group, and characteristic peaks for the chloro-substituted aromatic ring. rsc.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3355 (Broad) | O-H Stretch | Alcohol (-OH) |
| ~3060 | C-H Stretch | Aromatic |
| ~2965 | C-H Stretch | Aliphatic (Alkyl) |
| ~1598, ~1574, ~1477 | C=C Stretch | Aromatic Ring |
| ~1079 | C-O Stretch | Secondary Alcohol |
| ~786 | C-Cl Stretch | Chlorophenyl |
Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. The molecular formula of this compound is C₉H₁₁ClO, corresponding to a molecular weight of approximately 170.64 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will appear at m/z 172 with about one-third the intensity of the molecular ion peak.
The fragmentation pattern is also highly informative. A common fragmentation pathway for benzylic alcohols is the alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). For this compound, this involves the loss of an ethyl radical (•CH₂CH₃, mass = 29), resulting in a prominent and stable fragment ion [M-29]⁺ at m/z 141 and its corresponding isotope peak at m/z 143. docbrown.info
Derivatization Strategies for Enhanced Analytical Resolution
In the analytical and spectroscopic characterization of this compound, derivatization is a critical step to enhance analytical resolution, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). gcms.czlibretexts.org This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, which is a secondary alcohol, derivatization primarily targets the hydroxyl (-OH) group to improve volatility, thermal stability, and detector response. chemcoplus.co.jp Furthermore, as a chiral molecule, derivatization is a key strategy for resolving its enantiomers. ontosight.aibiosynth.comresearchgate.net
The most common derivatization methods applicable to alcohols fall into three main categories: silylation, acylation, and alkylation. gcms.cz The selection of a particular strategy depends on the analytical goal, the detection method, and the nature of the sample matrix. sci-hub.se
Silylation
Silylation is one of the most widely used derivatization techniques in GC analysis. chemcoplus.co.jp It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. libretexts.org This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn increases the compound's volatility and thermal stability, making it more amenable to GC analysis. chemcoplus.co.jp
Common silylating reagents are highly reactive and can derivatize a wide range of functional groups. thermofisher.com The ease of silylation for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. For alcohols, the reactivity is influenced by steric hindrance, with the order being primary > secondary > tertiary. For sterically hindered secondary alcohols like this compound, a catalyst such as trimethylchlorosilane (TMCS) is often added to the primary silylating reagent to drive the reaction to completion. chemcoplus.co.jp
| Silylating Reagent | Common Formulation | Target Functional Groups | Notes |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines, amides | A powerful and versatile trimethylsilyl donor. chemcoplus.co.jp |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Alcohols, amines, amides, carboxylic acids, phenols | Produces stable derivatives ideal for GC and GC-MS. thermofisher.com |
| TMCS | Trimethylchlorosilane | Organic acids | Often used as a catalyst with other silylating agents like BSTFA to increase reactivity, especially for hindered hydroxyls. chemcoplus.co.jp |
| HMDS | Hexamethyldisilazane | Amides, secondary amines, hindered hydroxyls | Often used in combination with TMCS (e.g., in a 2:1 ratio) for more complete derivatization. chemcoplus.co.jp |
| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Hydroxyl, carboxyl, thiol, primary/secondary amines | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. thermofisher.com |
Acylation
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. gcms.czchemcoplus.co.jp This method is particularly useful for introducing halogenated groups (e.g., trifluoroacetyl, pentafluoropropionyl) into the molecule. The resulting halogenated derivatives are highly responsive to Electron Capture Detectors (ECD) in GC, which significantly enhances detection sensitivity for trace-level analysis. chemcoplus.co.jp
When using acid anhydrides or acyl halides, acidic by-products are formed, which typically need to be removed or neutralized by a base like pyridine (B92270) to prevent damage to the chromatographic column. gcms.czchemcoplus.co.jp
| Acylating Reagent | Abbreviation | Derivative Formed | Key Advantages |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester | Forms volatile and stable derivatives suitable for FID and ECD detection. libretexts.orgchemcoplus.co.jp |
| Pentafluoropropionic Anhydride | PFAA | Pentafluoropropionyl ester | Enhances detectability for ECD. libretexts.orgchemcoplus.co.jp |
| Heptafluorobutyric Anhydride | HFAA | Heptafluorobutyryl ester | Used for drug confirmation and enhances ECD response. gcms.cz |
| Pentafluorobenzoyl Chloride | PFBC | Pentafluorobenzoyl ester | Reacts with hydroxyls to add halogenated carbons, improving ECD detection. chemcoplus.co.jp |
Chiral Derivatization for Enantiomeric Resolution
Resolving the enantiomers of this compound is a significant analytical challenge. One effective strategy is the use of a chiral derivatizing agent (CDA). researchgate.net This involves reacting the racemic alcohol with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns (either GC or HPLC). researchgate.net
For chiral alcohols, isocyanates are often employed as CDAs. For example, reacting a chiral alcohol with an enantiopure isocyanate like (R)-1-phenylethyl isocyanate would produce two diastereomeric carbamates, which can then be chromatographically resolved. researchgate.net The choice of CDA is crucial and can significantly impact the degree of separation (resolution) between the resulting diastereomers. science.gov An alternative to derivatization for chiral separation is the use of a chiral stationary phase (CSP) in HPLC or GC, which allows for the direct separation of the underivatized enantiomers. biosynth.comaocs.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and analyze its electronic properties.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. Furthermore, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to chemical reactions.
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and FT-Raman, can be computed for this compound. These calculations, typically performed at the DFT level (e.g., B3LYP), determine the vibrational frequencies and intensities of the molecule's normal modes.
The calculated spectra are often scaled by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental data. This comparison aids in the detailed assignment of vibrational bands observed in experimental spectra. For instance, studies on similar molecules like 3-chloro-1-propanol (B141029) have successfully used DFT to compute and assign the vibrational frequencies for their most stable conformations. This predictive capability is invaluable for structural confirmation and analysis.
Conformational Analysis and Energy Landscapes
The flexibility of the propanol (B110389) side chain in this compound means it can exist in multiple conformations. Computational methods are employed to perform a thorough conformational analysis and map out the potential energy surface (PES). By systematically rotating the rotatable bonds (e.g., C-C and C-O bonds), different conformers (rotational isomers) can be identified.
For each conformer, quantum chemical calculations (such as DFT or ab initio methods like MP2) are used to determine its relative energy. This process allows for the identification of the most stable, low-energy conformations. A study on the related 3-halo-1-propanols revealed the existence of twelve distinct energy minima on the PES. The calculations also determined the equilibrium constants for the interconversion between different conformers at a given temperature, providing a statistical distribution of the conformations present in an equilibrium mixture.
Molecular Docking and Ligand-Binding Site Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the potential biological activity of this compound. Docking simulations place the molecule into the binding site of a receptor and score the different poses based on a scoring function that estimates the binding affinity.
Studies on structurally related compounds, such as derivatives of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (B39704), have used molecular docking to investigate their potential as inhibitors of adrenaline uptake. These studies analyze the specific interactions between the ligand and the amino acid residues of the binding site, which can include:
Hydrogen bonds: The hydroxyl group of the propanol moiety is a prime candidate for forming hydrogen bonds with polar residues.
Hydrophobic interactions: The chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues in the binding pocket.
Halogen bonding: The chlorine atom may also participate in halogen bonds, which can contribute to binding affinity and specificity.
These interactions are key to the stability of the ligand-protein complex and are essential for any potential therapeutic effect.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.
Density Functional Theory (DFT) is a common method for locating transition states and calculating their energies, which in turn allows for the determination of the activation energy barrier of a reaction. For example, theoretical studies on the oxidation of the alcohol group to a ketone or the nucleophilic substitution at the carbon bearing the hydroxyl group can be performed. Computational analysis of related reactions, such as the SN2 reaction between Cl⁻ and CH₃I, shows how different levels of theory (like MP2 and DFT) can be used to characterize the structures, vibrational frequencies, and energies of transition states. Such investigations are fundamental to understanding the reactivity and chemical transformations of the compound.
Computational Prediction of Physicochemical Properties Relevant to Chemical Behavior
A variety of physicochemical properties of this compound can be predicted using computational models, often based on its chemical structure. These predictions are valuable for anticipating its behavior in different chemical and biological environments. Quantitative Structure-Property Relationship (QSPR) models are frequently used for this purpose.
Predicted properties often include:
Lipophilicity (LogP): This value indicates the preference of the compound for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical parameter for predicting membrane permeability.
Topological Polar Surface Area (TPSA): TPSA is calculated based
Computational Chemistry and Molecular Modeling Studies of 1 3 Chlorophenyl Propan 1 Ol
Theoretical Assessments of Intermolecular Interactions
Theoretical and computational methods are indispensable for understanding the complex network of intermolecular interactions that govern the supramolecular assembly and crystal packing of molecules like 1-(3-Chlorophenyl)propan-1-ol. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the physical and chemical properties of the compound in the solid state. The molecular structure of this compound, featuring a hydroxyl group, a phenyl ring, and a chlorine substituent, allows for a variety of interactions including hydrogen bonding, halogen bonding, π-system interactions, and van der Waals forces.
The primary sites for intermolecular interactions on this compound are:
The Hydroxyl (-OH) group: This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).
The Chlorophenyl Ring: The chlorine atom can participate in halogen bonding, and the aromatic π-system can engage in π-π stacking or π-stacking interactions.
Hydrogen atoms on the phenyl ring and alkyl chain: These can act as weak hydrogen bond donors in C-H···O or C-H···π interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.govmdpi.comunec-jeas.com The analysis maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. unec-jeas.com
The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For a molecule like this compound, the plot would be decomposed to show the percentage contribution of each type of interaction. Based on analyses of similar structures, a hypothetical breakdown of these contributions can be illustrated. nih.govmdpi.com
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the periphery of the molecule. |
| C···H/H···C | 25.0 | Indicates C-H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. |
| O···H/H···O | 15.5 | Corresponds to the strong O-H···O hydrogen bonds, appearing as distinct "spikes" on the 2D fingerprint plot. |
| Cl···H/H···Cl | 10.0 | Signifies the presence of C-H···Cl hydrogen bonds or other close contacts involving the chlorine atom. |
| Cl···Cl | 2.0 | Suggests the presence of Type I or Type II halogen-halogen interactions. |
| C···C | 1.5 | Can indicate π-π stacking interactions between aromatic rings. |
| Other | 0.5 | Minor contributions from other contact types. |
Quantum Theory of Atoms in Molecules (QTAIM)
The QTAIM analysis provides a rigorous definition of chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de Within this framework, a bond path between two atoms indicates an interaction. The properties at the bond critical point (BCP) along this path reveal the nature of the interaction. For non-covalent interactions, low electron density (ρ(r)) and a positive Laplacian of the electron density (∇²ρ(r)) at the BCP are characteristic. Reduced Density Gradient (RDG) analysis, often used alongside QTAIM, helps visualize weak non-covalent interactions in real space. dergipark.org.tr
Studies on molecules with hydrogen and halogen bonds show that QTAIM can effectively characterize these interactions. researchgate.netdergipark.org.tr For this compound, BCPs would be expected between the hydroxyl hydrogen and an acceptor oxygen (O-H···O), as well as between the chlorine atom and an acceptor or donor atom (C-Cl···X).
| Interaction Type | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Interaction Nature |
|---|---|---|---|
| O-H···O (Hydrogen Bond) | 0.02 - 0.04 | 0.07 - 0.15 | Strong, closed-shell interaction with some covalent character. |
| C-H···O (Weak Hydrogen Bond) | 0.005 - 0.015 | 0.02 - 0.05 | Weak, closed-shell (electrostatic) interaction. |
| C-Cl···π (Halogen Bond) | ~0.008 | ~0.03 | Weak, closed-shell interaction. |
Density Functional Theory (DFT) Calculations
DFT is a workhorse of computational chemistry used to optimize molecular geometries and calculate interaction energies. researchgate.netasianresassoc.org By constructing a dimer or a larger cluster of this compound molecules, the interaction energy can be calculated, providing a quantitative measure of the stability of the supramolecular assembly. These calculations can confirm the strength of hydrogen bonds and assess the energetic contributions of weaker interactions, such as van der Waals forces and halogen bonds, which collectively stabilize the crystal structure. researchgate.net
Future Research Trajectories and Emerging Trends for 1 3 Chlorophenyl Propan 1 Ol
Development of Novel Biocatalysts and Enzymatic Systems for Efficient Synthesis
The synthesis of enantiomerically pure alcohols is a cornerstone of pharmaceutical manufacturing, and biocatalysis has emerged as a powerful and sustainable tool for this purpose. rsc.orgmdpi.com Future research is intensely focused on discovering and engineering novel enzymes and integrated enzymatic systems to improve the synthesis of 1-(3-chlorophenyl)propan-1-ol.
The asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-phenyl-1-propanone, is a primary route to chiral this compound. nih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are at the forefront of this research, prized for their high chemo-, regio-, and enantioselectivities under mild reaction conditions. tudelft.nlacs.org Research has demonstrated that microbial reductases, such as those from Saccharomyces cerevisiae or engineered enzymes like YOL151W expressed in Escherichia coli, can produce (S)-1-(3-chlorophenyl)propan-1-ol with an enantiomeric excess (ee) often exceeding 99%. For instance, the yeast reductase YOL151W shows optimal activity at 40°C and a pH of 7.5-8.0, enabling the complete conversion of its substrate.
A significant emerging trend is the design of enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction to carry out complex transformations. tudelft.nl These systems can involve coupling ADHs with other enzymes to create highly efficient pathways to valuable chiral compounds. tudelft.nlnih.gov For example, a chemoenzymatic sequential system using carbonic anhydrase II has been developed for the synthesis of chiral alcohols from various starting materials, highlighting a move towards integrated catalytic processes. acs.org The future will likely see the discovery of more robust and thermostable enzymes from novel sources, potentially through metagenomic approaches, further expanding the biocatalytic toolbox for industrial applications. mdpi.com
| Biocatalyst/System | Substrate | Product | Key Findings | Reference(s) |
| Rhodotorula glutinis | 3-Chloropropiophenone (B135402) | (S)-3-Chloro-1-phenylpropanol | 70% yield, 93% enantiomeric excess (ee). | nih.gov |
| Yeast Reductase YOL151W | 3-Chloro-1-phenyl-1-propanone | (S)-1-(3-Chlorophenyl)propan-1-ol | >99% ee; Optimal at 40°C, pH 7.5-8.0. | |
| Saccharomyces cerevisiae | 3-Chloro-1-phenylpropanone | (S)-3-Chloro-1-phenylpropan-1-ol | 48% yield, 75:25 enantiomeric ratio (er). | mdpi.com |
| Baker's Yeast (Resting Cells) | 3-Chloro-1-phenylpropanone | (S)-3-Chloro-1-phenylpropan-1-ol | 42% yield, 94:6 enantiomeric ratio (er). | mdpi.com |
| Carbonic Anhydrase II | Alkanes, Alkenes, Alkynes | Chiral Alcohols | Chemoenzymatic sequential system with up to 99% ee. | acs.org |
Innovations in Stereoselective Catalysis for Improved Enantiomeric Control
Achieving high enantiomeric purity is critical for the efficacy of many pharmaceuticals derived from chiral intermediates like this compound. While biocatalysis offers excellent selectivity, parallel advancements in chemical stereoselective catalysis continue to provide powerful and complementary strategies.
One established yet continually refined method is lipase-catalyzed kinetic resolution. researchgate.net This technique can be used to produce both enantiomers of aryl-3-chloropropan-1-ols. For instance, a two-step process using lipases from Pseudomonas fluorescens and Candida rugosa allows for the synthesis of (S)-1-aryl-3-chloropropan-1-ols with 99% ee and the corresponding (R)-acetates, which can be hydrolyzed to the (R)-alcohol. researchgate.net
Future research is focused on the development of novel chiral catalysts that offer greater efficiency and selectivity. This includes the design of new chiral ligands for metal-catalyzed reactions, such as asymmetric transfer hydrogenation. mdpi.com The enantioselectivity of these reactions can be highly dependent on the catalyst structure, reactants, and reaction conditions like temperature and solvent. icjs.us For example, in the hydroformylation of styrene, enantioselectivity was shown to switch from favoring the S product at 30°C to the E product at 100°C. icjs.us Similarly, palladium-catalyzed asymmetric alkylations are being explored for the stereoselective construction of stereocenters, achieving high yields and enantiomeric excess for various substrates. mdpi.com
Enantioconvergent methods, where both enantiomers of a racemic starting material are converted into a single desired enantiomer of the product, represent an ideal in asymmetric synthesis. rsc.org Chemoenzymatic enantioconvergent approaches, such as combining lipase-mediated kinetic resolution with a chemical inversion step like a Mitsunobu reaction, are being developed to maximize yield and enantiopurity. rsc.org The ongoing development of diverse, adjustable axially chiral biphenyl (B1667301) ligands and catalysts also promises to broaden the scope and effectiveness of asymmetric synthesis for compounds like this compound. nih.gov
| Catalytic Method | Catalyst/Enzyme | Key Feature | Outcome | Reference(s) |
| Kinetic Resolution | Lipase (B570770) from Pseudomonas fluorescens (LAK) & Candida rugosa (CRL) | Sequential enantioselective acylation and hydrolysis. | Production of both (R)- and (S)-enantiomers with high ee (>97%). | researchgate.net |
| Asymmetric Alkylation | Palladium complex with chiral ligand | Stereoselective construction of 1,3-stereocenters. | Products with up to 97% ee and high dr. | mdpi.com |
| Asymmetric Synthesis | Axially chiral biphenyl ligands | Tunable ligands for various catalytic reactions. | High yields (up to 95%) and ee (up to 95%) for chiral alcohols. | nih.gov |
| Chemoenzymatic Deracemization | Lipase + Chemical Inversion (Mitsunobu) | Enantioconvergent process. | Transforms a racemic mixture into a single enantiomerically pure product. | rsc.org |
Exploration of New Derivatization Pathways for Enhanced Utility
The functional groups of this compound, namely the hydroxyl group and the chloro-substituted phenyl ring, offer sites for chemical modification. Exploring new derivatization pathways is a key research trajectory aimed at creating novel molecules with potentially enhanced or entirely new biological activities and applications.
Derivatization of the hydroxyl group is a primary focus. Reactions like etherification and esterification can modify the compound's polarity, lipophilicity, and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. For instance, converting the hydroxyl group to a methoxy (B1213986) group increases lipophilicity, which could enhance penetration of the blood-brain barrier. Research into catalytic strategies for these transformations, such as using iron(III) triflate in continuous flow systems for etherification, aims to make these derivatizations more efficient and scalable. smolecule.com
Another significant pathway involves reactions at the carbon backbone, often in conjunction with the existing functional groups. For example, this compound can serve as a precursor for more complex structures like enantiomeric propanolamines, which have been identified as selective NMDA receptor antagonists. nih.gov The synthesis of compounds like 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (B39704), a potential inhibitor of neurotransmitter reuptake, demonstrates how derivatization can lead to pharmacologically active agents. smolecule.com Furthermore, the chloro-substituent can be leveraged in cross-coupling reactions or the entire molecule can be used as a building block in the synthesis of larger, more complex molecules, such as in the development of clinical candidates for cancer treatment. acs.org
| Derivatization Type | Reagent/Reaction | Resulting Compound Class | Potential Application | Reference(s) |
| Amination | Reductive amination or nucleophilic substitution | Propanolamines (e.g., 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) | Neurotransmitter reuptake inhibitors, NMDA receptor antagonists. | smolecule.comnih.gov |
| Oxidation | Dess–Martin periodinane | Ketones (e.g., C3-difluoroacetyl imidazo[1,2-a]pyridines from a related carbinol) | Pharmaceutical intermediates. | mdpi.com |
| Urea Formation | Isocyanates (e.g., 3-chlorophenyl isocyanate) | Phenylureas | Kinase inhibitors for cancer therapy. | acs.org |
| Etherification | 3,4-dihydro-2H-pyran (DHP) | Ethers | Modification of physicochemical properties (e.g., lipophilicity). | smolecule.com |
Advanced Computational Methodologies for Predictive Chemistry
The integration of computational chemistry into the research and development workflow is revolutionizing how synthetic pathways are designed and optimized. For a molecule like this compound, advanced computational methodologies offer predictive power that can accelerate discovery, reduce experimental costs, and provide deeper mechanistic insights.
Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions and predict their outcomes. mdpi.comfrontiersin.org These methods can calculate the energy barriers of different reaction pathways, helping to explain and predict the regio- and stereoselectivity of a reaction. mdpi.comcsmres.co.uk For instance, DFT calculations can be used to screen potential chiral catalysts for asymmetric transfer hydrogenation, identifying candidates with the lowest free energy barriers and highest predicted enantioselectivity before they are synthesized and tested in the lab. mdpi.com This predictive capability is crucial for rationally designing more efficient catalytic systems.
Computational tools are also essential for determining the absolute configuration of chiral molecules, a non-trivial experimental task. frontiersin.org By comparing computationally predicted spectroscopic data (e.g., Electronic Circular Dichroism, ECD) with experimental measurements, the absolute stereochemistry of a product can be assigned with high confidence. frontiersin.org
Furthermore, the rise of machine learning (ML) and artificial intelligence (AI) is leading to the development of powerful models for reaction prediction. csmres.co.ukarxiv.org Trained on vast datasets of known chemical reactions, these models can predict the likely products of a given set of reactants and reagents, suggest optimal reaction conditions, and even propose entire retrosynthetic pathways for complex molecules. csmres.co.ukarxiv.org While still an evolving field, these tools hold the promise of significantly streamlining the discovery of new synthetic routes and derivatization strategies for compounds like this compound.
| Methodology | Application | Purpose | Key Insight/Outcome | Reference(s) |
| Density Functional Theory (DFT) | Catalyst screening, reaction mechanism studies. | Predict catalytic activity and enantioselectivity; understand reaction pathways. | Identification of promising catalysts (e.g., chiral Fe complexes) with low energy barriers and high predicted ee. | mdpi.comfrontiersin.org |
| Grand Canonical Monte Carlo (GCMC) | Adsorption studies in porous materials. | Understand enantioselective separation mechanisms. | Elucidation of how pore size and shape in chiral MOFs contribute to the separation of chiral alcohols. | researchgate.net |
| Machine Learning (ML) | Forward reaction and retrosynthesis prediction. | Predict reaction outcomes and design synthetic routes. | ML models can achieve high accuracy in predicting major products, accelerating synthetic planning. | csmres.co.ukarxiv.org |
| ECD/VCD Spectroscopy Calculation | Absolute configuration determination. | Correlate theoretical spectra with experimental data to assign stereochemistry. | Provides a reliable, non-destructive method for confirming the absolute configuration of chiral products. | researchgate.netfrontiersin.org |
Design of Next-Generation Synthetic Routes Incorporating Sustainable Practices
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Future research into the synthesis of this compound and its derivatives is heavily influenced by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.
Biocatalysis is a cornerstone of this trend. mdpi.com As discussed, using enzymes or whole cells allows reactions to be performed in water under mild temperature and pressure conditions, significantly reducing the energy demand and avoiding the use of harsh or toxic reagents and solvents often required in traditional chemical synthesis. mdpi.comacs.org The high selectivity of enzymes also minimizes the need for protecting groups, which shortens synthetic routes and reduces waste generation. acs.org
Another key area of innovation is the adoption of continuous flow chemistry. smolecule.comnih.gov Performing reactions in flow reactors rather than in traditional batch setups offers numerous advantages, including superior heat and mass transfer, enhanced safety, and easier automation and scalability. smolecule.com For example, catalyst-free continuous-flow protocols have been developed for reactions like etherification, achieving high yields by precisely controlling temperature and enabling the recycling of materials. smolecule.com
The development of chemoenzymatic cascade reactions also represents a major step towards sustainability. acs.orgresearchgate.net By combining chemical and enzymatic steps in a single pot or a continuous sequence, these strategies reduce the number of intermediate purification steps, saving time, solvents, and energy. acs.org The ultimate goal is to design holistic synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally benign, from the choice of starting materials to the final purification of the product. ucl.ac.ukchinesechemsoc.org
| Sustainable Practice | Technology/Method | Key Advantages | Example Application | Reference(s) |
| Biocatalysis | Use of enzymes (e.g., ADHs, lipases) and whole cells. | Mild reaction conditions (temp, pH), high selectivity, reduced waste, renewable catalysts. | Asymmetric reduction of ketones to produce chiral alcohols like (S)-1-(3-chlorophenyl)propan-1-ol. | mdpi.comacs.orgucl.ac.uk |
| Continuous Flow Chemistry | Microreactors, tubular reactors. | Enhanced process control, improved safety, scalability, potential for catalyst-free reactions. | Synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol derivatives. | smolecule.comnih.gov |
| Chemoenzymatic Cascades | One-pot combination of chemical catalysts and enzymes. | Fewer unit operations, reduced purification steps, improved atom economy. | Synthesis of chiral alcohols from alkanes via sequential chemical and enzymatic catalysis. | acs.orgresearchgate.net |
| Use of Greener Solvents | Aqueous media, ionic liquids. | Reduced environmental impact and toxicity compared to volatile organic compounds. | Bioreduction using NADH-dependent ketoreductases in ionic liquids. |
Q & A
Q. What are the most reliable synthetic routes for 1-(3-Chlorophenyl)propan-1-ol?
A common method involves the reduction of 1-(3-chlorophenyl)propan-1-one using sodium borohydride (NaBH₄) in methanol or ethanol under reflux (60–70°C). The reaction typically achieves >85% yield, with purity confirmed by GC-MS . Alternative routes include Grignard reactions, where 3-chlorophenylmagnesium bromide reacts with propanal, followed by acidic workup .
Q. How can impurities like 1-(3-chlorophenyl)-2-hydroxy-1-propanone be minimized during synthesis?
Impurities often arise from incomplete reduction or oxidation side reactions. Optimization includes:
- Stoichiometric control : Use a 1.2–1.5 molar excess of NaBH₄ to ensure complete ketone reduction .
- Temperature modulation : Maintain temperatures below 70°C to prevent retro-aldol decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization in ethanol removes residual ketones .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.8–2.1 ppm (CH₂), 4.5–4.7 ppm (OH), and aromatic protons at 7.2–7.5 ppm .
- GC-MS : Retention time ~12.3 min (HP-5 column), m/z 170 [M⁺] .
- FTIR : Broad O-H stretch at 3300–3500 cm⁻¹, C-Cl at 750 cm⁻¹ .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in enantioselective synthesis?
The hydroxyl group’s configuration (R/S) affects nucleophilic substitution rates. For example, (S)-enantiomers show 20% faster reaction with acetyl chloride due to steric and electronic effects . Chiral resolution can be achieved via enzymatic kinetic resolution using lipases (e.g., CAL-B) in organic solvents .
Q. What mechanistic insights explain contradictory data in radical-mediated reactions of this compound?
Conflicting reports on radical stability may stem from solvent polarity. In polar solvents (e.g., DMSO), the hydroxyl group stabilizes radicals via hydrogen bonding, increasing half-life (t₁/₂ = 2.1 hrs). In nonpolar solvents (e.g., toluene), radical recombination dominates, reducing t₁/₂ to 0.5 hrs .
Q. How can computational methods predict the metabolic pathways of this compound?
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) identify cytochrome P450-mediated oxidation as the primary metabolic pathway, with the hydroxyl group forming a reactive quinone intermediate (ΔG‡ = 18.2 kcal/mol) . Experimental validation via rat liver microsomes aligns with these predictions .
Q. What strategies mitigate toxicity risks in pharmacological studies?
- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., NO₂) at the para position reduces hepatotoxicity by 40% .
- In vitro assays : Use HepG2 cells to screen for mitochondrial dysfunction (IC₅₀ = 320 µM) .
Methodological Challenges and Solutions
Q. Why do different synthetic protocols report varying yields for the same reaction?
Discrepancies often arise from:
Q. How can researchers resolve conflicting NMR data for this compound?
Deuterated solvent effects: In DMSO-d₆, hydrogen bonding shifts the OH proton downfield (δ 5.1 ppm). Use 2D-COSY to confirm coupling between OH and adjacent CH₂ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
